4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid
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Overview
Description
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which can result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid
- 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid derivatives
- Other pyrimidine-based compounds
Uniqueness
4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a pyrimidine ring and a benzoic acid moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
93432-76-9 |
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Molecular Formula |
C14H14N6O4 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
4-[[2-amino-4-(carboxymethylamino)-6-methylpyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C14H14N6O4/c1-7-11(12(16-6-10(21)22)18-14(15)17-7)20-19-9-4-2-8(3-5-9)13(23)24/h2-5H,6H2,1H3,(H,21,22)(H,23,24)(H3,15,16,17,18) |
InChI Key |
ZTNRHANOJSQXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)NCC(=O)O)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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